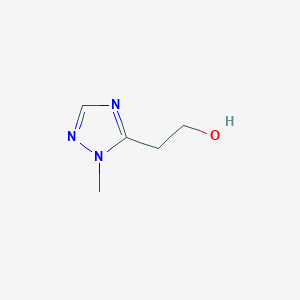
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol
Descripción general
Descripción
“2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are no specific synthesis methods available for “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol”. However, related compounds have been synthesized through various methods234.Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol” is not readily available. However, related compounds have been analyzed using techniques such as NMR and X-ray diffraction567.Chemical Reactions Analysis
There is no specific information on the chemical reactions involving “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol”. However, related compounds have been involved in various chemical reactions24.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol” are not readily available. However, related compounds have been analyzed for their physical and chemical properties2107.Aplicaciones Científicas De Investigación
Herbicidal and Antifungal Activities
2-(1H-1,2,4-triazol-1-yl)ethanols, including 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, have garnered attention in agricultural and medicinal chemistry for their herbicidal and antifungal properties. A study by Lassalas et al. (2017) explored the generation of these compounds through the condensation of carbanions with carbonyl compounds, leading to a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols.
Potential in Molecular-Based Devices
1,2,4-Triazole derivatives, such as 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, show potential in the development of molecular-based memory devices, displays, and optical switches due to their spin crossover properties. This application stems from their unique coordination modes and transition-metal complexes, as discussed in a study by Şahin et al. (2008).
Inhibitory Action in Medical Research
In medicinal research, derivatives of 1,2,4-triazole have been studied for their potential inhibitory action on certain biological processes. For instance, Nayak & Poojary (2019) investigated compounds for their binding interactions with human receptors, providing insights into their potential therapeutic applications.
Application in Corrosion Inhibition
The efficacy of triazole derivatives, including 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, has been explored in the field of corrosion inhibition. For example, Lebrini et al. (2008) studied the efficiency of a new triazole derivative in inhibiting corrosion of galvanized and electroplating steel in aqueous solutions.
Safety And Hazards
The safety and hazards of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol” are not known. However, related compounds have safety and hazard information available1112.
Direcciones Futuras
The future directions for the study of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol” could include further synthesis and characterization studies, investigation of its chemical reactions, determination of its mechanism of action, and evaluation of its safety and hazards. Further research could also explore its potential applications in various fields.
Please note that this analysis is based on the available information and may not be exhaustive. For a more comprehensive analysis, further research and expert consultation are recommended.
Propiedades
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYGOZWVCGLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | |
CAS RN |
1380234-87-6 | |
| Record name | 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)
![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)



![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)

